[5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](4-METHYLPIPERAZINO)METHANONE
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methoxylated phenyl ring
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE typically involves a multi-step process. One efficient synthetic route starts with the preparation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. This intermediate undergoes a Suzuki–Miyaura cross-coupling reaction with various aryl and heteroaryl boronic acids, using a tandem catalyst system (XPhosPdG2/XPhos) to avoid debromination . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory agent and as an inhibitor of monoamine oxidase B, which is a target in the treatment of neurodegenerative disorders.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying various biological processes and pathways.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of monoamine oxidase B, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This action can help alleviate symptoms of neurodegenerative diseases by increasing the levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
When compared to other pyrazolopyrimidine derivatives, 5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE stands out due to its trifluoromethyl group and methoxylated phenyl ring, which confer unique chemical properties and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
These comparisons highlight the uniqueness of 5-(3,4-DIMETHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O3/c1-27-6-8-28(9-7-27)20(30)15-12-19-25-14(11-18(21(22,23)24)29(19)26-15)13-4-5-16(31-2)17(10-13)32-3/h4-5,10-12H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYVUANBJMFZAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.